N-[3-(adamantan-1-yloxy)propyl]-4-(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)-3,3-dimethylbutanamide
Description
The compound "N-[3-(adamantan-1-yloxy)propyl]-4-(1,1-dioxo-4H-1λ⁶,2,4-benzothiadiazin-3-yl)-3,3-dimethylbutanamide" is a structurally complex molecule featuring three distinct pharmacophoric motifs:
Adamantane moiety: A rigid, lipophilic bicyclic hydrocarbon known to enhance membrane permeability and metabolic stability in drug design.
3,3-Dimethylbutanamide chain: A flexible alkylamide linker that may influence solubility and target binding.
The adamantane group is connected via a propyloxy spacer, while the benzothiadiazin ring is tethered to the butanamide backbone. Its synthesis likely involves coupling adamantane derivatives with functionalized benzothiadiazin precursors, analogous to methods described for related compounds .
Properties
IUPAC Name |
N-[3-(1-adamantyloxy)propyl]-4-(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)-3,3-dimethylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H37N3O4S/c1-25(2,16-23-28-21-6-3-4-7-22(21)34(31,32)29-23)17-24(30)27-8-5-9-33-26-13-18-10-19(14-26)12-20(11-18)15-26/h3-4,6-7,18-20H,5,8-17H2,1-2H3,(H,27,30)(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMBAHBRUQGXLFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=NS(=O)(=O)C2=CC=CC=C2N1)CC(=O)NCCCOC34CC5CC(C3)CC(C5)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H37N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(adamantan-1-yloxy)propyl]-4-(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)-3,3-dimethylbutanamide typically involves multiple steps:
Formation of the Adamantane Derivative: The adamantane moiety is often synthesized through the alkylation of adamantane with appropriate reagents.
Introduction of the Propyl Linker: The adamantane derivative is then reacted with a propylating agent to introduce the propyl linker.
Formation of the Benzothiadiazine Ring: The benzothiadiazine ring is synthesized separately through a series of reactions involving sulfonamide and other reagents.
Coupling Reaction: Finally, the adamantane-propyl derivative is coupled with the benzothiadiazine ring under specific conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[3-(adamantan-1-yloxy)propyl]-4-(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)-3,3-dimethylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the adamantane and benzothiadiazine moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents or nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
N-[3-(adamantan-1-yloxy)propyl]-4-(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)-3,3-dimethylbutanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including as a modulator of specific biological pathways.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[3-(adamantan-1-yloxy)propyl]-4-(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)-3,3-dimethylbutanamide involves its interaction with specific molecular targets. For example, it has been shown to modulate the activity of transient receptor potential canonical 5 (TRPC5) channels, which are involved in various physiological processes . The compound’s effects are mediated through the activation or inhibition of these channels, leading to downstream effects on cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Compound A : 2-(Adamantan-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide ()
- Key Differences: Heterocycle: Benzothiazole (non-sulfonamide) vs. benzothiadiazin (sulfonamide). Linker: Direct acetamide vs. propyloxy-butanamide. Substituents: Methoxy group on benzothiazole vs. dimethyl groups on butanamide.
- Implications :
Compound B: 1-(3-Isoselenocyanatopropyl)adamantane ()
- Key Differences: Functional Group: Isoselenocyanate vs. benzothiadiazin-butanamide. Bioactivity: Selenium-containing compounds often exhibit redox-modulatory or anticancer activity, distinct from sulfonamide-driven mechanisms.
- Implications :
Crystallographic and Physicochemical Properties
- Compound A: Crystal System: Triclinic $ P\overline{1} $. Intermolecular Interactions: N–H⋯N hydrogen-bonded dimers and C–H⋯O/S⋯S contacts stabilize the crystal lattice . Solubility: Limited by adamantane’s lipophilicity but moderated by the acetamide and methoxy groups.
- Target Compound :
- Predicted Solubility : Higher than Compound A due to the sulfonamide’s polarity but offset by adamantane and dimethyl groups.
- Hypothetical Crystal Packing : Likely to exhibit hydrogen bonding via sulfonamide O/N atoms and adamantane-driven hydrophobic interactions.
Data Table: Comparative Analysis of Key Features
Biological Activity
N-[3-(adamantan-1-yloxy)propyl]-4-(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)-3,3-dimethylbutanamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by its unique structure which includes an adamantane moiety and a benzothiadiazine derivative. Its molecular formula is , with a molecular weight of approximately 459.60 g/mol.
Antimicrobial Activity
Recent studies have reported that derivatives of adamantane exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown broad-spectrum antibacterial activity against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 0.5 to 32 μg/mL for certain derivatives, indicating potent activity .
Anticancer Properties
In vitro studies have demonstrated that adamantane-based compounds can inhibit the proliferation of human tumor cell lines. Specifically, derivatives exhibited significant anti-proliferative effects with IC50 values below 10 μM across multiple cancer cell lines. This suggests a potential mechanism for anticancer activity through the induction of apoptosis or cell cycle arrest .
The biological activity of this compound may be attributed to its interaction with specific molecular targets within cells. For example:
- CB2 Receptor Modulation : Some studies indicate that adamantane derivatives can act as ligands for cannabinoid receptors, particularly CB2R, which are implicated in inflammatory processes and cancer progression .
- Enzyme Inhibition : The presence of the benzothiadiazine ring may facilitate interactions with enzymes involved in cellular signaling pathways related to proliferation and apoptosis.
Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
